BenchChemオンラインストアへようこそ!

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

anxiolytic CNS penetration regioisomer differentiation

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (C₁₈H₁₅N₅, MW 301.3 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. This compound features a 2-phenethyl substituent on the triazole ring and a 3-pyridyl group at the 7-position of the pyrimidine ring.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Cat. No. B11229130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4
InChIInChI=1S/C18H15N5/c1-2-5-14(6-3-1)8-9-17-21-18-20-12-10-16(23(18)22-17)15-7-4-11-19-13-15/h1-7,10-13H,8-9H2
InChIKeyTULXKMFQGRISTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold Identity and Key Physicochemical Properties for Procurement Screening


2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (C₁₈H₁₅N₅, MW 301.3 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family . This compound features a 2-phenethyl substituent on the triazole ring and a 3-pyridyl group at the 7-position of the pyrimidine ring. The scaffold is recognized across multiple patent families as a privileged pharmacophore for CNS-penetrant target engagement, including anxiolytic (US4444774), cardiotonic (US4581358), hypotensive (US4582833), and phosphodiesterase 2A (PDE2A) inhibitory applications [1][2][3]. The 3-pyridyl regioisomer presents distinct hydrogen-bond acceptor geometry compared to its 2-pyridyl and 4-pyridyl congeners, which directly impacts molecular recognition at purinergic and kinase targets [4].

Why 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Triazolopyrimidine Analogs


Generic substitution within the [1,2,4]triazolo[1,5-a]pyrimidine class is precluded by three quantifiable structural determinants. First, the position of the pyridyl nitrogen (3-pyridyl vs. 2-pyridyl vs. 4-pyridyl) alters the vector and strength of hydrogen-bond acceptor interactions, which has been shown in kinase co-crystal structures to shift inhibitor binding modes by >100-fold in selectivity [1]. Second, the 2-phenethyl substituent contributes approximately +2.0 logP units relative to a 2-methyl analog (calculated ΔclogP ≈ 2.0), directly affecting CNS penetration potential as governed by the Hansch CNS MPO model [2]. Third, in-class SAR from the PDE2A inhibitor series demonstrates that replacement of a 7-aryl/heteroaryl group with alkyl or unsubstituted phenyl reduces enzymatic IC₅₀ by 10- to 1000-fold when the pyridyl nitrogen is not optimally positioned for hinge-region hydrogen bonding [1]. These factors collectively mean that neither 2-ethyl-7-(3-pyridyl) nor 2-phenethyl-7-(2-pyridyl) analogs can be assumed to recapitulate the target engagement profile of the title compound without explicit comparative data.

Quantitative Differentiation Evidence for 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Against Closest Analogs


3-Pyridyl vs. 2-Pyridyl Regioisomer: Anxiolytic Activity Patent Evidence

In US Patent 4,444,774, 7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (the unsubstituted 2-H parent of the title compound) was explicitly demonstrated to possess anxiolytic activity in a rat conflict (shock-induced drinking suppression) paradigm at oral doses of 0.1–35 mg/kg [1]. The corresponding 2-pyridyl regioisomer was not disclosed as active in this anxiolytic patent. Instead, 2-pyridyl-substituted analogs appear in US Patent 4,581,358 for cardiotonic (cardiac contractility) activity, indicating a target-engagement switch driven by pyridyl nitrogen position [2]. The 3-pyridyl regioisomer thus maps preferentially to CNS anxiolytic pharmacology rather than peripheral cardiovascular targets.

anxiolytic CNS penetration regioisomer differentiation

2-Phenethyl vs. 2-Alkyl Lipophilicity Differentiation for CNS Penetration

The 2-phenethyl substituent on the title compound confers a calculated logP (clogP) advantage of approximately +2.0 log units relative to the 2-methyl congener (2-methyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine, prepared as Example 11 in US4444774, mp 195–197°C) [1]. Based on fragment-based clogP calculations (phenyl = +1.9; ethyl = +1.0 vs. methyl = +0.5 on the triazole C-2), the estimated clogP for 2-phenethyl-7-(3-pyridyl) is ~2.8–3.2, which falls within the optimal CNS drug-like range (clogP 1–4) defined by the Wager CNS MPO scoring system [2]. The 2-methyl comparator has an estimated clogP of ~1.0–1.5, placing it below the optimal CNS penetration window.

lipophilicity CNS MPO blood-brain barrier phenethyl clogP

Triazolo[1,5-a]pyrimidine Scaffold: CDK2 Inhibition with 167-Fold Selectivity Over GSK-3β

While not tested on the title compound itself, the [1,2,4]triazolo[1,5-a]pyrimidine core has demonstrated quantifiable kinase selectivity in a protein structure-guided medicinal chemistry campaign. One exemplar compound from this series achieved a CDK2 IC₅₀ of 120 nM with 167-fold selectivity over glycogen synthase kinase-3β (GSK-3β) [1]. This selectivity window establishes the scaffold's capacity for discriminating between closely related CMGC-family kinases through differential hinge-region hydrogen bonding, a property relevant to the title compound's 3-pyridyl motif which can further tune hinge-binding geometry.

CDK2 GSK-3β kinase selectivity triazolopyrimidine scaffold

PDE2A Pharmacophore Validation: Triazolo[1,5-a]pyrimidine Core Achieves Sub-Nanomolar IC₅₀

A comprehensive hit-to-lead campaign published in Journal of Medicinal Chemistry (2020) validated the [1,2,4]triazolo[1,5-a]pyrimidine core as a PDE2A inhibitor pharmacophore [1]. Across 100 synthesized compounds with systematic variation at the 2-, 5-, and 7-positions, PDE2A IC₅₀ values ranged from 2340 nM to 0.89 nM. Lead compound 46 achieved an IC₅₀ of 1.3 ± 0.39 nM with ~100-fold selectivity versus other PDE enzymes and demonstrated in vivo target occupancy [1]. The 7-position heteroaryl substituent was identified as a critical determinant of potency, with heteroaryl groups capable of hinge-region hydrogen bonding (such as 3-pyridyl) outperforming simple phenyl by 10- to 100-fold in FEP-guided predictions [1]. The title compound's 7-(3-pyridyl) group positions a nitrogen atom for this productive hinge interaction.

PDE2A phosphodiesterase CNS free-energy perturbation hit-to-lead

Hypotensive Activity of 7-(3-Pyridyl) Triazolopyrimidines with 2-Amino Substitution

US Patent 4,582,833 discloses 2-(4-substituted-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidines bearing a 7-(3-pyridyl) group as hypotensive agents with activity demonstrated in a standardized in vivo rat model [1]. The patent establishes that the 7-(3-pyridyl) substitution is compatible with and necessary for hypotensive efficacy in this scaffold: replacement of 3-pyridyl with phenyl, 2-furyl, or 4-pyridyl alters both potency and duration of action [1]. While the title compound carries a 2-phenethyl rather than a 2-piperazinyl group, the retention of the 7-(3-pyridyl) moiety preserves the pharmacophoric element essential for interaction with the cardiovascular target(s) implicated in this patent family. The 2-position substitution (phenethyl vs. piperazinyl) is expected to modulate pharmacokinetics rather than abolish target engagement, based on the patent's explicit enumeration of diverse 2-substituents including phenethyl-containing moieties at R₄ [1].

hypotensive cardiovascular piperazine 3-pyridyl SAR

Comparative Physicochemical Profile: 3-Pyridyl vs. 4-Fluorophenyl at the 7-Position

The 7-(3-pyridyl) group in the title compound (C₁₈H₁₅N₅, MW 301.3) provides a topological polar surface area (tPSA) contribution of approximately 25.8 Ų from the pyridyl nitrogen, yielding an estimated total tPSA of ~56 Ų for the molecule [1]. In comparison, the 7-(4-fluorophenyl) analog (7-(4-fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine, C₁₉H₁₅FN₄, MW 318.35) has a tPSA of approximately 43 Ų due to the absence of the pyridyl nitrogen H-bond acceptor . The higher tPSA of the 3-pyridyl compound (ΔtPSA ≈ +13 Ų) brings it closer to the CNS MPO optimal tPSA range (<90 Ų) while still maintaining sufficient desolvation penalty to limit nonspecific binding. The 3-pyridyl nitrogen (pKa ~4.5–5.0 for protonated pyridine) also confers pH-dependent solubility in acidic compartments, which differs from the neutral 4-fluorophenyl analog that lacks ionizable functionality at physiological pH. These differences affect both formulation strategy and in vitro assay behavior (e.g., compound aggregation at high concentrations in aqueous buffer).

physicochemical properties tPSA hydrogen bonding solubility CNS MPO

Optimal Research and Procurement Application Scenarios for 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine


CNS Anxiolytic Phenotypic Screening with 3-Pyridyl-Directed Pharmacology

Deploy this compound as a tool probe in rodent anxiety models (e.g., elevated plus maze, light-dark box, or Vogel conflict test) to validate the 3-pyridyl regioisomer's CNS activity. The parent 7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine demonstrated anxiolytic efficacy at oral doses of 0.1–35 mg/kg in the rat shock-induced drinking suppression paradigm (US Patent 4,444,774) [1]. The 2-phenethyl substituent is expected to enhance brain penetration (estimated clogP ~2.8–3.2) relative to the unsubstituted parent, potentially improving oral bioavailability and CNS exposure [2]. Use the 2-pyridyl regioisomer (available as 2-Phenethyl-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine) as a negative control to confirm pyridyl-position-dependent pharmacology.

PDE2A Hit-to-Lead Optimization with 7-Heteroaryl Core

Include this compound in a PDE2A inhibitor screening cascade alongside the published [1,2,4]triazolo[1,5-a]pyrimidine series (J. Med. Chem. 2020, IC₅₀ range: 0.89–2340 nM) [3]. The 7-(3-pyridyl) group provides the hinge-region hydrogen-bond acceptor necessary for sub-100 nM potency, as demonstrated by FEP-guided SAR showing 10–100× potency gains for heteroaryl vs. phenyl at the 7-position [3]. The 2-phenethyl group serves as a lipophilic anchor that may occupy the PDE2A hydrophobic pocket adjacent to the catalytic site. Compare directly against the 7-(2-pyridyl) isomer and 7-(4-fluorophenyl) analog to quantify the contribution of pyridyl nitrogen position to PDE2A inhibition.

Cardiovascular Target Deconvolution Using 7-(3-Pyridyl) Pharmacophore

Employ this compound as a scaffold-hop probe for cardiovascular target identification, leveraging the 7-(3-pyridyl) motif that is conserved across both hypotensive (US Patent 4,582,833) [4] and cardiotonic (US Patent 4,581,358) [5] triazolopyrimidine series. The 2-phenethyl substitution differentiates this compound from the 2-piperazinyl hypotensive series and the 2-alkyl cardiotonic series, enabling chemoproteomic pull-down experiments to identify binding targets without confounding polypharmacology from the basic amine present in the piperazinyl analogs. Use the 2-methyl or 2-ethyl congener as a lipophilicity-matched control to isolate phenethyl-specific interactions.

Kinase Selectivity Profiling with CDK2/GSK-3β Discrimination

Profile this compound against a panel of CMGC-family kinases (CDK1, CDK2, CDK5, GSK-3α, GSK-3β, ERK2) to quantify selectivity relative to the published triazolo[1,5-a]pyrimidine series benchmark of 167-fold CDK2/GSK-3β selectivity [6]. The 3-pyridyl group can form an additional hydrogen bond with the hinge region of CDK2 (Glu81/Leu83 backbone), potentially enhancing selectivity beyond the published exemplar. Include the 7-(2-pyridyl) and 7-(4-pyridyl) isomers to construct a structure-selectivity relationship (SSR) map correlating pyridyl nitrogen position with kinase off-target rates.

Quote Request

Request a Quote for 2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.